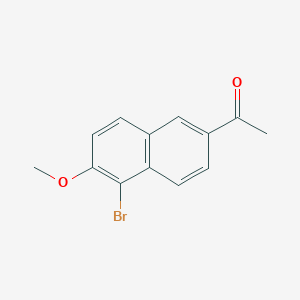

2-Acetyl-5-bromo-6-methoxynaphthalene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(5-bromo-6-methoxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-8(15)9-3-5-11-10(7-9)4-6-12(16-2)13(11)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDYYAXVVDTNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347496 | |

| Record name | 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84167-74-8 | |

| Record name | 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Acetyl-5-bromo-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis of 2-Acetyl-5-bromo-6-methoxynaphthalene, a key intermediate in the preparation of various pharmaceuticals, notably the anti-inflammatory drug Nabumetone. This document elucidates the primary synthetic strategies, delving into the underlying reaction mechanisms, critical process parameters, and detailed experimental protocols. By synthesizing information from established literature and patents, this guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively produce and optimize the synthesis of this valuable compound.

Introduction: Significance of this compound

This compound is a substituted naphthalene derivative of significant interest in medicinal chemistry and organic synthesis. Its primary importance lies in its role as a crucial building block for more complex molecules. Notably, it is a direct precursor in certain synthetic routes to Nabumetone, a non-steroidal anti-inflammatory drug (NSAID).[1] The structural features of this molecule—a naphthalene core, a methoxy group, an acetyl moiety, and a bromine atom—provide multiple reactive sites for further chemical transformations, making it a versatile intermediate in drug discovery and development.

This guide will focus on the most prevalent and practical synthetic approaches to this compound, emphasizing the chemical principles that govern these transformations.

Strategic Approaches to Synthesis

The synthesis of this compound can be logically approached via two primary retrosynthetic pathways, both commencing from the readily available starting material, 2-methoxynaphthalene. The key difference lies in the sequence of the two core reactions: Friedel-Crafts acylation and electrophilic bromination.

-

Route A: Friedel-Crafts acylation of 2-methoxynaphthalene to form 2-acetyl-6-methoxynaphthalene, followed by selective bromination at the C5 position.

-

Route B: Bromination of 2-methoxynaphthalene to yield 2-bromo-6-methoxynaphthalene, followed by a Friedel-Crafts acylation.

The choice between these routes depends on factors such as regioselectivity control, potential side reactions, and the overall yield. This guide will detail both pathways, providing the scientific rationale behind the experimental choices.

Route A: Acylation Followed by Bromination

This is a widely employed strategy that first introduces the acetyl group and then installs the bromine atom.

Step 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[2] In this case, 2-methoxynaphthalene is acylated to produce 2-acetyl-6-methoxynaphthalene, a key intermediate for the NSAID Naproxen.[3][4]

Mechanism and Regioselectivity:

The methoxy group (-OCH₃) on the naphthalene ring is a strong activating, ortho-, para-directing group. However, in the naphthalene system, the electronics and sterics are more complex. The primary products of acylation are 1-acetyl-2-methoxynaphthalene (kinetic product) and 2-acetyl-6-methoxynaphthalene (thermodynamic product).[2] The choice of solvent and reaction conditions is paramount in controlling the regioselectivity. The use of a polar solvent like nitrobenzene favors the formation of the thermodynamically more stable 6-acetyl isomer, which is the desired product for this synthesis.[5][6] In contrast, less polar solvents like carbon disulfide tend to yield the 1-acetyl isomer.[5]

The reaction proceeds through the formation of a highly reactive acylium ion (CH₃CO⁺) from the reaction of acetyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃). This electrophile then attacks the electron-rich naphthalene ring.[2]

Visualizing the Workflow: Friedel-Crafts Acylation

Caption: Experimental workflow for the Friedel-Crafts acylation of 2-methoxynaphthalene.

Detailed Experimental Protocol:

This protocol is adapted from established procedures.[5][6]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 200 mL of dry nitrobenzene. To this, carefully add 43 g (0.32 mol) of anhydrous aluminum chloride while stirring. Once dissolved, add 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene.

-

Acylation: Cool the stirred solution to approximately 5°C using an ice bath. Add 25 g (0.32 mol) of redistilled acetyl chloride dropwise over 15-20 minutes, ensuring the internal temperature is maintained between 10.5 and 13°C.[5]

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 2 hours. Subsequently, allow the mixture to stand at room temperature for at least 12 hours.[5]

-

Work-up: Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel with 50 mL of chloroform. Separate the organic (chloroform-nitrobenzene) layer and wash it three times with 100 mL portions of water.

-

Purification: Transfer the organic layer to a distillation flask and remove the nitrobenzene and chloroform via steam distillation. Dissolve the solid residue in chloroform, dry it over anhydrous magnesium sulfate, and remove the chloroform using a rotary evaporator. The crude product is then purified by vacuum distillation, followed by recrystallization from methanol to yield pure 2-acetyl-6-methoxynaphthalene.[5][6]

| Parameter | Value | Reference |

| Starting Material | 2-Methoxynaphthalene | [5] |

| Acylating Agent | Acetyl Chloride | [5] |

| Lewis Acid | Anhydrous Aluminum Chloride | [5] |

| Solvent | Dry Nitrobenzene | [5] |

| Reaction Temperature | 10.5 - 13°C (addition) | [5] |

| Typical Yield | 45 - 48% | [5] |

Step 2: Bromination of 2-Acetyl-6-methoxynaphthalene

The next step involves the selective bromination of the synthesized 2-acetyl-6-methoxynaphthalene. The existing methoxy and acetyl groups will direct the position of the incoming bromine atom. The methoxy group is a strong activator, while the acetyl group is a deactivator. The bromination is expected to occur at the C5 position, which is activated by the methoxy group and is sterically accessible.

Visualizing the Reaction: Bromination

Caption: General scheme for the bromination of 2-acetyl-6-methoxynaphthalene.

Detailed Experimental Protocol:

A generalized protocol based on electrophilic aromatic bromination principles.

-

Dissolution: Dissolve 2-acetyl-6-methoxynaphthalene in a suitable solvent, such as glacial acetic acid, in a reaction flask protected from light.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise with constant stirring. The amount of bromine should be slightly more than one molar equivalent.

-

Reaction: Allow the reaction to stir at a low temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The solid product will precipitate.

-

Purification: Filter the crude product, wash it with water to remove any remaining acid, and then with a dilute solution of sodium thiosulfate to remove excess bromine. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Route B: Bromination Followed by Acylation

This alternative route reverses the order of the reactions. It involves first brominating 2-methoxynaphthalene and then performing the Friedel-Crafts acylation.

Step 1: Synthesis of 2-Bromo-6-methoxynaphthalene

The direct bromination of 2-methoxynaphthalene can lead to a mixture of products. A more controlled method involves a "bromo-debromo" sequence.[7][8][9] 2-methoxynaphthalene is first treated with an excess of bromine to form 1,6-dibromo-2-methoxynaphthalene. This intermediate is then selectively debrominated at the more reactive C1 position using a reducing agent like iron powder in the same reaction vessel.[7][8][9]

Detailed Experimental Protocol:

This protocol is based on patented procedures.[8][9]

-

Bromination: Dissolve 2-methoxynaphthalene in acetic acid. Slowly add a solution of bromine in acetic acid. The reaction will form 1,6-dibromo-2-methoxynaphthalene.

-

Debromination: Without isolating the dibromo intermediate, add iron powder to the reaction mixture. The iron will selectively reduce the bromine at the 1-position.

-

Work-up and Purification: After the reaction is complete, the mixture is diluted, and the product, 2-bromo-6-methoxynaphthalene, is isolated by filtration or extraction and purified by crystallization.[8]

Step 2: Friedel-Crafts Acylation of 2-Bromo-6-methoxynaphthalene

The final step in this route is the acylation of 2-bromo-6-methoxynaphthalene. The methoxy group will direct the acylation to the C5 or C7 position, while the bromine is a deactivating group but also an ortho-, para-director. The acylation is expected to occur preferentially at the C5 position (ortho to the methoxy group) due to its activation.

Detailed Experimental Protocol:

A generalized protocol based on Friedel-Crafts principles.

-

Reaction Setup: In a manner similar to the acylation of 2-methoxynaphthalene, dissolve 2-bromo-6-methoxynaphthalene in a suitable dry solvent like nitrobenzene or dichloromethane.

-

Lewis Acid and Acylating Agent: Add anhydrous aluminum chloride as the Lewis acid. Cool the mixture and slowly add acetyl chloride.

-

Reaction and Work-up: Allow the reaction to proceed, monitoring by TLC. The work-up would be similar to the previously described acylation, involving quenching with acid and ice, extraction, and purification.

Conclusion and Outlook

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and high purity. Both synthetic routes presented in this guide are viable, with the choice often depending on the specific capabilities and optimization priorities of the laboratory. The first route, involving acylation followed by bromination, is well-documented and relies on the highly studied Friedel-Crafts reaction of 2-methoxynaphthalene. The second route offers an alternative that may provide advantages in terms of regioselectivity control during the acylation step.

For professionals in drug development, a thorough understanding of these synthetic pathways, including potential side products and purification challenges, is essential for the efficient and scalable production of pharmaceuticals derived from this key intermediate. Future research may focus on developing more environmentally friendly catalytic systems for both the acylation and bromination steps, potentially utilizing solid acid catalysts or milder brominating agents to improve the sustainability of the synthesis.

References

- Benchchem. (2025).

- Google Patents. (n.d.). EP0792860A1 - Process for the synthesis of nabumetone.

- Exploring 2-Acetyl-6-Methoxynaphthalene: A Key Pharmaceutical Intermedi

- PrepChem.com. (n.d.). Synthesis of 2-Acetyl-6-methoxynaphthalene.

- Benchchem. (2025).

- Google Patents. (n.d.). CN101270040A - Method for preparing 6-methoxy-2-acetonaphthalene.

- TargetMol. (n.d.). 2-Acetyl-6-methoxynaphthalene.

- ChemicalBook. (n.d.). 2-Acetyl-6-methoxynaphthalene synthesis.

- Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene.

- Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL.

- Benchchem. (n.d.). Identifying side products in the synthesis of 2-acetyl-6-methoxynaphthalene.

- European Patent Office. (n.d.). IMPROVED ASYMMETRIC CATALYTIC HYDROGENATION OF ALPHA-ARYLPROPENOIC ACIDS - EP 0433424 B1.

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). 2-Bromo-6-methoxynaphthalene | 5111-65-9.

- Bulgarian Chemical Communications. (n.d.). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid.

- Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.).

- European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene - EP 0179447 B1.

- Google Patents. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- ResearchGate. (n.d.). Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids.

- Google Patents. (n.d.). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- Google Patents. (n.d.). US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- RSC Publishing. (n.d.).

Sources

- 1. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. innospk.com [innospk.com]

- 4. 2-Acetyl-6-methoxynaphthalene | TargetMol [targetmol.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. data.epo.org [data.epo.org]

- 8. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 9. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Acetyl-5-bromo-6-methoxynaphthalene: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2-Acetyl-5-bromo-6-methoxynaphthalene (CAS No. 84167-74-8), a key chemical intermediate in pharmaceutical synthesis. The document details the strategic synthesis, including the foundational Friedel-Crafts acylation and the regioselective bromination, explaining the mechanistic principles that govern the reaction outcomes. Detailed protocols for synthesis and purification are provided, alongside a thorough characterization profile. Furthermore, this guide elucidates the compound's critical role as a precursor in the industrial synthesis of Nabumetone, a widely used non-steroidal anti-inflammatory drug (NSAID), offering insights for process optimization and drug development.

Introduction and Core Chemical Identity

This compound is a substituted naphthalene derivative of significant interest in medicinal chemistry and process development. Its molecular architecture, featuring a naphthalene scaffold functionalized with acetyl, bromo, and methoxy groups, makes it a versatile building block. Its primary and most notable application is as a pivotal intermediate in the synthesis of Nabumetone[1]. Understanding its chemical properties, synthesis, and reactivity is therefore essential for professionals engaged in the development of anti-inflammatory therapeutics.

The Chemical Abstracts Service (CAS) has assigned the number 84167-74-8 to this compound, which serves as its unique identifier in scientific literature and chemical databases.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. This data is fundamental for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 84167-74-8 | [1][2] |

| Molecular Formula | C₁₃H₁₁BrO₂ | [2] |

| Molecular Weight | 279.13 g/mol | [2] |

| Melting Point | 152-154 °C | [2] |

| Synonyms | 5-Bromo-6-methoxy-2-naphthyl methyl ketone, 1-(5-bromo-6-methoxynaphthalen-2-yl)ethanone | [2] |

Chemical Structure

The structure of this compound is defined by the specific arrangement of its functional groups on the naphthalene core.

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and regioselectivity. The pathway begins with the widely available 2-methoxynaphthalene and proceeds through a key intermediate, 2-acetyl-6-methoxynaphthalene.

Step 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene

The initial and crucial step is the Friedel-Crafts acylation of 2-methoxynaphthalene to produce the intermediate, 2-acetyl-6-methoxynaphthalene. The choice of solvent is paramount for achieving the desired regioselectivity.

-

Expertise & Causality : While carbon disulfide is a common solvent for Friedel-Crafts reactions, its use with 2-methoxynaphthalene favors the formation of the 1-acetyl isomer. Nitrobenzene, however, serves a critical function by selectively directing the acylation to the 6-position[3]. This is attributed to the formation of a bulky complex between the Lewis acid catalyst (AlCl₃), the methoxy group, and the polar nitrobenzene solvent, which sterically hinders attack at the adjacent 1-position, thereby favoring the less hindered 6-position[4]. Temperature control is also vital; lower temperatures can increase the proportion of the undesired 1-acetyl isomer, while excessively high temperatures lead to the formation of tar-like byproducts[3][5].

Detailed Protocol for 2-acetyl-6-methoxynaphthalene Synthesis [3][5]

-

Setup : Equip a three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel fitted with a drying tube.

-

Catalyst Solution : Charge the flask with dry nitrobenzene (e.g., 200 ml) and add anhydrous aluminum chloride (AlCl₃) (e.g., 0.32 mol). Stir until the catalyst is fully dissolved.

-

Reactant Addition : Add finely ground 2-methoxynaphthalene (e.g., 0.25 mol) to the solution. Cool the mixture to approximately 5°C using an ice bath.

-

Acylation : Add redistilled acetyl chloride (e.g., 0.32 mol) dropwise over 15-20 minutes, ensuring the internal temperature is maintained between 10°C and 13°C.

-

Reaction : After the addition is complete, continue stirring in the ice bath for 2 hours. Then, allow the mixture to stand at room temperature for at least 12 hours to ensure the reaction goes to completion.

-

Work-up : Cool the reaction mixture in an ice bath and carefully pour it into a beaker containing crushed ice (e.g., 200 g) and concentrated hydrochloric acid (e.g., 100 ml).

-

Extraction : Transfer the quenched mixture to a separatory funnel. The product will be in the organic (nitrobenzene) layer. Wash the organic layer with water (3 x 100 ml).

-

Purification :

-

Remove the nitrobenzene solvent via steam distillation.

-

Dissolve the solid residue in chloroform and dry over anhydrous magnesium sulfate.

-

Remove the chloroform by rotary evaporation.

-

The crude product is then purified first by vacuum distillation, followed by recrystallization from methanol to yield pure, white crystals of 2-acetyl-6-methoxynaphthalene[3][5].

-

Step 2: Regioselective Bromination

The second step involves the electrophilic aromatic substitution of the intermediate with bromine. The position of bromination is dictated by the directing effects of the existing substituents on the naphthalene ring.

-

Expertise & Causality : The methoxy group (-OCH₃) at the C6 position is a strong activating group and an ortho, para-director due to its ability to donate electron density via resonance[6][7]. The acetyl group (-COCH₃) at the C2 position is a deactivating group and a meta-director. The combined influence of these two groups strongly favors electrophilic attack at the C5 position. This position is ortho to the powerfully activating methoxy group and meta to the deactivating acetyl group, making it the most electronically favorable site for substitution[8]. This synergistic directing effect ensures high regioselectivity, which is critical for producing the correct isomer for subsequent pharmaceutical synthesis.

Proposed Protocol for this compound Synthesis This protocol is constructed based on established chemical principles and procedures for the bromination of activated aromatic systems, as a specific published protocol was not available in the initial search results.

-

Setup : In a flask equipped with a stirrer and an addition funnel, dissolve 2-acetyl-6-methoxynaphthalene (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Bromination : Cool the solution in an ice bath. Slowly add a solution of elemental bromine (Br₂) (1 equivalent) in glacial acetic acid dropwise. Maintain the temperature below 10°C to control the reaction rate and minimize side-product formation.

-

Reaction : Stir the mixture at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up : Pour the reaction mixture into a beaker of cold water. The brominated product should precipitate as a solid.

-

Purification :

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acid.

-

Further purify the crude product by recrystallization. Based on the polarity of the molecule, a solvent system such as ethanol or a mixture of ethyl acetate and hexane would be a logical starting point for optimization[9]. The product should be a crystalline solid.

-

Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount. A combination of spectroscopic and physical methods provides a self-validating system for quality control.

-

Melting Point : A sharp melting point in the expected range of 152-154°C is a strong indicator of purity[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for unambiguous structure confirmation. While specific spectral data for this compound is not widely published, one would expect characteristic signals for the aromatic protons (with distinct coupling patterns), the methoxy protons (a singlet around 3.9-4.0 ppm), and the acetyl protons (a singlet around 2.7 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum should show characteristic absorption bands for the carbonyl (C=O) stretch of the ketone (typically ~1680 cm⁻¹) and C-O stretching of the methoxy group.

Application in Drug Development: The Synthesis of Nabumetone

The primary industrial value of this compound lies in its role as a direct precursor to the NSAID Nabumetone. A patented process outlines its conversion in a two-step sequence.

-

Condensation Reaction : The process begins by reacting this compound with an alkyl acetate (e.g., ethyl acetate or n-butyl acetate) in the presence of a strong base like sodium methoxide. This Claisen-Schmidt type condensation forms a β-hydroxy ketone intermediate[1].

-

Catalytic Hydrogenation : The intermediate is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). This single, elegant step achieves two critical transformations simultaneously: the reduction of the carbon-carbon double bond and the reductive dehalogenation (hydrogenolysis) of the carbon-bromine bond to yield the final Nabumetone product[1].

The choice of this specific brominated intermediate is strategic. The bromine atom serves its purpose in the synthetic route and is cleanly removed in the final reduction step, making this a highly efficient and atom-economical pathway.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.

-

Handling : Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Use non-sparking tools and prevent the build-up of electrostatic charge.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.

-

Accidental Release : In case of a spill, avoid dust formation. Sweep up the material, place it into a suitable closed container for disposal, and ventilate the area.

Conclusion

This compound (CAS 84167-74-8) is more than a chemical curiosity; it is a purpose-built molecule designed for efficiency in pharmaceutical manufacturing. Its synthesis, governed by the fundamental principles of electrophilic aromatic substitution, provides a case study in controlling regioselectivity through the strategic use of solvents and an understanding of substituent effects. For researchers in drug development, a thorough grasp of the synthesis, characterization, and application of this key intermediate is invaluable for the continued production and potential process refinement of important anti-inflammatory drugs like Nabumetone.

References

- LookChem. This compound. [Link]

- Google Patents. EP0792860A1 - Process for the synthesis of nabumetone.

- PubChem. 2-Acetyl-6-methoxynaphthalene. [Link]

- Organic Syntheses. 2-acetyl-6-methoxynaphthalene. [Link]

- University of Rochester, Department of Chemistry.

- Organic Chemistry Tutor (YouTube).

- Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

- PrepChem. Synthesis of 2-Acetyl-6-methoxynaphthalene. [Link]

- SpectraBase. 2-Acetyl-6-methoxynaphthalene. [Link]

- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- Google Patents.

- Chemistry Stack Exchange.

- PubChem. 2-Bromo-6-methoxynaphthalene. [Link]

- Chemchart. 2-Acetyl-6-methoxynaphthalene (3900-45-6). [Link]

- Organic Syntheses. 6-METHOXY-2-NAPHTHOL. [Link]

Sources

- 1. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide to 2-Acetyl-5-bromo-6-methoxynaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-bromo-6-methoxynaphthalene is a substituted naphthalene derivative of significant interest in the field of medicinal chemistry and drug development. Its structural framework serves as a versatile scaffold for the synthesis of various biologically active molecules. Notably, it is a key intermediate in the production of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of arthritis and pain.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an exploration of the applications of this compound, offering valuable insights for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁BrO₂ | [2] |

| Molecular Weight | 279.13 g/mol | [2] |

| Melting Point | 152-154 °C | [2] |

| Boiling Point | 389 °C at 760 mmHg | [2] |

| Density | 1.429 g/cm³ | [2] |

| Appearance | Solid | [3] |

| CAS Number | 84167-74-8 | [2] |

Solubility: Information on solubility is not extensively detailed in the readily available literature, but as a relatively nonpolar organic molecule, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate, with limited solubility in water.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acetyl group protons. The aromatic protons will likely appear as a series of multiplets in the downfield region (typically 7.0-8.5 ppm). The methoxy protons will present as a sharp singlet at approximately 3.9-4.1 ppm, and the acetyl methyl protons will be a singlet further upfield, around 2.6-2.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the acetyl group (around 195-200 ppm), the aromatic carbons (in the 110-160 ppm range), the methoxy carbon (around 55-60 ppm), and the acetyl methyl carbon (around 25-30 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1670-1690 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic ring and the methyl groups, C=C stretching vibrations of the aromatic ring, and the C-O stretching of the methoxy group.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (279.13 g/mol ). Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M+ peak will be observed, which is a definitive indicator of a monobrominated compound.[4] Fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) and other characteristic cleavages of the naphthalene ring.[5]

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 2-bromo-6-methoxynaphthalene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the naphthalene ring system.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established methods for the acylation of naphthalene derivatives.[6][7][8]

Materials:

-

2-Bromo-6-methoxynaphthalene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry nitrobenzene (solvent)

-

Concentrated hydrochloric acid

-

Chloroform

-

Anhydrous magnesium sulfate

-

Crushed ice

-

Methanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve anhydrous aluminum chloride in dry nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add finely ground 2-bromo-6-methoxynaphthalene.

-

Cool the mixture to approximately 5°C using an ice bath.

-

Slowly add acetyl chloride dropwise from the dropping funnel over a period of 15-20 minutes, ensuring the temperature is maintained between 10.5 and 13°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

-

Allow the mixture to warm to room temperature and stir for at least 12 hours.

-

Cool the reaction mixture in an ice bath and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the resulting two-phase mixture to a separatory funnel. Add chloroform to facilitate phase separation.

-

Separate the organic layer (chloroform-nitrobenzene) and wash it sequentially with water.

-

The organic layer is then subjected to steam distillation to remove the nitrobenzene solvent.

-

The remaining solid residue is dissolved in chloroform and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous aluminum chloride and a dry solvent is critical as the Lewis acid catalyst is highly reactive with water, which would deactivate it and inhibit the reaction.

-

Low-Temperature Addition: The dropwise addition of acetyl chloride at a low temperature is essential to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Nitrobenzene as Solvent: Nitrobenzene is a common solvent for Friedel-Crafts acylations as it can dissolve the reactants and the aluminum chloride catalyst. Its high boiling point also allows for a wider range of reaction temperatures.

-

Acidic Workup: The addition of hydrochloric acid during the workup is necessary to decompose the aluminum chloride complex formed with the product and to remove any unreacted aluminum chloride.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Nabumetone.[1] Nabumetone is a non-acidic pro-drug that is converted in the body to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of the cyclooxygenase (COX) enzymes responsible for inflammation and pain.

The synthesis of Nabumetone from this compound involves further chemical transformations, highlighting the importance of this starting material in the pharmaceutical industry.[1] The presence of the bromo- and methoxy- substituents on the naphthalene core provides specific reactivity and electronic properties that are exploited in subsequent synthetic steps.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

Hazard Identification:

-

May cause skin, eye, and respiratory tract irritation.[9][10]

-

The toxicological properties have not been fully investigated.[10]

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Avoid inhalation of dust and contact with skin and eyes.[9]

-

In case of contact, flush the affected area with plenty of water.[9]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

For detailed safety information, it is essential to consult the Material Safety Data Sheet (MSDS) provided by the supplier.[9]

Conclusion

This compound is a compound of significant utility in organic synthesis, particularly within the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with a reliable synthetic pathway, make it a valuable intermediate for the production of important drugs like Nabumetone. This guide has provided a comprehensive overview of its key characteristics, a detailed experimental protocol for its synthesis, and an outline of its primary application, serving as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

- PrepChem. (n.d.). Synthesis of 2-Acetyl-6-methoxynaphthalene.

- Google Patents. (1996). EP0792860A1 - Process for the synthesis of nabumetone.

- iChemical. (n.d.). 2-Acetyl-6-methoxynaphthalene, CAS No. 3900-45-6.

- PubChem. (n.d.). 2-Bromoacetyl-6-methoxynaphthalene.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Acetyl-6-Methoxynaphthalene, 98%.

- Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene.

- LookChem. (n.d.). This compound.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

Sources

- 1. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 2. lookchem.com [lookchem.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to 2-Acetyl-5-bromo-6-methoxynaphthalene: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-acetyl-5-bromo-6-methoxynaphthalene, a pivotal chemical intermediate in the synthesis of prominent pharmaceuticals. As a senior application scientist, the following sections are designed to deliver not just procedural steps, but a deeper understanding of the causality behind its synthesis, characterization, and application, ensuring scientific integrity and practical utility.

Core Molecular Profile

This compound is a substituted naphthalene derivative whose structural features are instrumental in its role as a precursor in multi-step organic syntheses.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and corresponding molecular mass.

| Property | Value | Source(s) |

| CAS Number | 84167-74-8 | [1] |

| Synonyms | 5-Bromo-6-methoxy-2-naphthyl methyl ketone, 6-Acetyl-1-bromo-2-methoxynaphthalene, 1-(5-bromo-6-methoxynaphthalen-2-yl)ethanone | [1] |

| Melting Point | 152-154 °C | [1] |

Synthesis and Mechanistic Rationale

The preparation of this compound is most logically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds to an aromatic ring.

Plausible Synthetic Pathway: Friedel-Crafts Acylation

The starting material would logically be 1-bromo-2-methoxynaphthalene. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group. The bromine atom is a deactivating, ortho-, para-directing group. In this competitive scenario, the powerful activating effect of the methoxy group dominates, directing the incoming electrophile. The acetyl group will preferentially add to the 6-position due to steric hindrance at the ortho positions and the thermodynamic stability of the resulting product.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established Friedel-Crafts acylation procedures for naphthalene derivatives.[3][5]

Materials:

-

1-Bromo-2-methoxynaphthalene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dry Nitrobenzene (solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Chloroform

-

Crushed Ice

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL).

-

Substrate Addition: To the stirred solution, add finely ground 1-bromo-2-methoxynaphthalene (0.25 mol).

-

Acylation: Cool the mixture to approximately 5°C using an ice bath. Add redistilled acetyl chloride (0.32 mol) dropwise over 20 minutes, ensuring the temperature is maintained between 10°C and 15°C.

-

Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

-

Aging: Remove the ice bath and allow the reaction mixture to stand at room temperature for at least 12 hours to ensure the thermodynamically favored product is formed.

-

Quenching: Cool the reaction mixture in an ice bath and carefully pour it into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.

-

Extraction: Transfer the two-phase mixture to a separatory funnel. Add 50 mL of chloroform and separate the organic layer.

-

Washing: Wash the organic layer with three 100 mL portions of water.

-

Solvent Removal: Subject the organic layer to steam distillation to remove the nitrobenzene solvent.

-

Final Extraction & Drying: Dissolve the solid residue in chloroform, dry the solution over anhydrous magnesium sulfate, and remove the chloroform via rotary evaporation.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol to yield pure this compound.

Diagram: Friedel-Crafts Acylation Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Definitive published spectra for this compound are not widely available. However, based on its structure and known spectroscopic data of related compounds like 2-bromo-6-methoxynaphthalene and 2-acetyl-6-methoxynaphthalene, a detailed and accurate prediction of its spectral characteristics can be made.[6][7][8][9] This is a critical exercise for any researcher synthesizing this compound to verify its identity.

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy (-OCH₃) protons typically around 3.9-4.0 ppm, and a singlet for the acetyl (-COCH₃) protons around 2.7 ppm. The aromatic protons will appear as a series of doublets and singlets, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing acetyl and bromo groups.

-

¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbonyl carbon of the acetyl group is expected to be the most downfield signal (around 198-200 ppm). The carbons attached to the methoxy group and bromine will also have characteristic shifts.

-

FT-IR: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1670-1690 cm⁻¹. Other key signals will include C-O stretching for the methoxy group (around 1250 cm⁻¹) and C-H stretching and bending for the aromatic ring and alkyl groups.

-

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion (M⁺) peak. Due to the presence of bromine, there will be a distinctive M+2 peak of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Role in Drug Development: The Synthesis of Nabumetone

The primary and most significant application of this compound is as a key intermediate in the industrial synthesis of Nabumetone.[10] Nabumetone is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.

The synthetic strategy leverages the functional groups of the intermediate. The acetyl group provides the necessary carbonyl for a condensation reaction, while the bromo group is subsequently removed during a catalytic hydrogenation step. This two-step process is an elegant and efficient route to the final drug molecule.[10][11]

Diagram: Synthetic Pathway to Nabumetone

Caption: Synthesis of Nabumetone from the title intermediate.

Protocol: Synthesis of Nabumetone from this compound

This protocol is adapted from patent literature describing the synthesis.[10]

Step 1: Condensation Reaction

-

Charge a reaction vessel with this compound (0.179 moles) and n-butyl acetate (200 mL).

-

With stirring at 15°C, add sodium methoxide (0.268 moles). The temperature will exothermically rise to ~25°C.

-

Maintain the reaction at 25°C for 30 minutes.

-

Warm the mixture to 65°C and hold for 1 hour.

-

Add water (100 mL) and adjust the pH to 4 with concentrated HCl.

-

Cool the mixture to 0-5°C for 1 hour to precipitate the intermediate, 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one.

Step 2: Catalytic Hydrogenation and Debromination

-

The isolated intermediate from Step 1 is dissolved in a polar solvent such as isopropanol.

-

A base (e.g., anhydrous sodium acetate) is added to neutralize the HBr formed during the reaction.[11]

-

A palladium on carbon catalyst (5% Pd/C) is added.

-

The mixture is placed under a hydrogen atmosphere (1 atm) and stirred until the reaction is complete.

-

The catalyst is removed by filtration.

-

The filtrate is concentrated, and the crude Nabumetone is purified by crystallization.

Safety and Handling

As a brominated aromatic ketone, this compound requires careful handling in a laboratory setting. The following guidelines are based on safety data for structurally related compounds.[4][6][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a fine chemical of significant importance in the pharmaceutical industry. Its value lies not just in its structure, but in the strategic placement of its functional groups—the acetyl, methoxy, and bromo moieties—which allow for its efficient conversion into high-value active pharmaceutical ingredients like Nabumetone. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and developers working in the field of medicinal chemistry and process development.

References

- PrepChem.com. Synthesis of 2-Acetyl-6-methoxynaphthalene.

- Google Patents. EP0792860A1 - Process for the synthesis of nabumetone.

- PubChem. 2-Acetyl-6-methoxynaphthalene.

- Organic Syntheses. 2-acetyl-6-methoxynaphthalene.

- PubChem. 2-Bromo-6-methoxynaphthalene.

- LookChem. This compound.

- Bulgarian Chemical Communications. Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid.

- Journal of the Chemical Society C: Organic. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene.

- PubChem. 2-Bromoacetyl-6-methoxynaphthalene.

- EPRA Journals. REVIEW ON NABUMETONE DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2-Bromo-6-methoxynaphthalene: A Chemist's Perspective.

- Google Patents. CN103130628A - Preparation method of nabumetone.

- ResearchGate. Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids.

- RSC Publishing. Org . 181.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- SpectraBase. 2-Acetyl-6-methoxynaphthalene - Optional[ATR-IR] - Spectrum.

- Google Patents. EP0792860B1 - Process for the synthesis of nabumetone.

- ResearchGate. Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity.

- National Institutes of Health. Gel Formulation of Nabumetone and a Newly Synthesized Analog: Microemulsion as a Photoprotective Topical Delivery System.

- National Institutes of Health. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.

- National Institutes of Health. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025).

- Manus Aktteva Biopharma LLP. Intermediates of Nabumetone.

- National Institutes of Health. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.

- Baghdad Science Journal. Preparation-and Spectroscopic Characterization of Transition Metal Complexes with Schiff base 2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-ol.

- Boron Molecular. Buy 1-(6-methoxynaphthalen-2-yl)ethanone.

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Acetyl-6-methoxynaphthalene | C13H12O2 | CID 77506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-6-methoxynaphthalene(5111-65-9) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 11. EP0792860B1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 12. 2-Bromoacetyl-6-methoxynaphthalene | C13H11BrO2 | CID 193452 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Acetyl-5-bromo-6-methoxynaphthalene: Characterization for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Acetyl-5-bromo-6-methoxynaphthalene, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for the title compound, this guide leverages empirical data from closely related analogues and established spectroscopic principles to provide a robust, predictive analysis.

Introduction: The Significance of this compound

This compound (C₁₃H₁₁BrO₂) is a substituted naphthalene derivative with significant potential as a building block in the synthesis of more complex molecules, including pharmacologically active compounds.[1] Its structural features—a methoxy group, an acetyl group, and a bromine atom on the naphthalene core—provide multiple reactive sites for further chemical transformations. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent synthetic steps.

This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data. By understanding these characteristics, researchers can confidently identify and utilize this compound in their work.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its spectroscopic properties. The naphthalene core provides a rigid aromatic system, while the substituents each impart distinct electronic effects that influence the chemical environment of the various nuclei and functional groups.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl groups of the acetyl and methoxy substituents. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing acetyl and bromo groups.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.2 - 8.4 | s | - |

| H-3 | 7.8 - 8.0 | d | ~8.5 |

| H-4 | 7.6 - 7.8 | d | ~8.5 |

| H-7 | 7.3 - 7.5 | d | ~9.0 |

| H-8 | 7.9 - 8.1 | d | ~9.0 |

| -OCH₃ | 3.9 - 4.1 | s | - |

| -COCH₃ | 2.6 - 2.8 | s | - |

Interpretation:

-

Aromatic Protons: The naphthalene ring protons will appear in the downfield region (7.3 - 8.4 ppm). The exact chemical shifts are influenced by the positions of the substituents. The protons on the same ring as the acetyl group (H-1, H-3, H-4) and the bromine/methoxy-substituted ring (H-7, H-8) will exhibit characteristic splitting patterns.

-

Methoxy Group (-OCH₃): A sharp singlet is expected around 3.9 - 4.1 ppm, which is typical for a methoxy group attached to an aromatic ring.

-

Acetyl Group (-COCH₃): Another sharp singlet will be observed further upfield, around 2.6 - 2.8 ppm, corresponding to the three equivalent protons of the acetyl methyl group.

The prediction is based on the analysis of related compounds. For instance, the predicted ¹H NMR spectrum of 2-Acetyl-6-methoxynaphthalene shows aromatic protons in a similar region.[2] The presence of the bromine atom at the 5-position in the target molecule will likely cause a downfield shift of the peri proton (H-4).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 197 - 200 |

| C-Br | 115 - 118 |

| C-OCH₃ | 155 - 158 |

| Aromatic C | 110 - 138 |

| -OCH₃ | 55 - 58 |

| -COCH₃ | 25 - 28 |

Interpretation:

-

Carbonyl Carbon (C=O): The acetyl carbonyl carbon will be the most downfield signal, appearing around 197 - 200 ppm.

-

Aromatic Carbons: The ten carbons of the naphthalene core will resonate in the 110 - 158 ppm range. The carbon bearing the methoxy group (C-6) will be significantly downfield, while the carbon attached to the bromine (C-5) will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.

-

Methyl Carbons: The methoxy and acetyl methyl carbons will appear at the most upfield region of the spectrum, around 55-58 ppm and 25-28 ppm, respectively.

This prediction is supported by the ¹³C NMR data of 2-Bromo-6-methoxynaphthalene.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium |

| C=O Stretch (Aryl Ketone) | 1670 - 1690 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1250 - 1300 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Interpretation:

-

C=O Stretch: A strong, sharp absorption band between 1670 and 1690 cm⁻¹ is the most characteristic signal and is indicative of the aryl ketone carbonyl group.

-

C-O Stretch: A strong band in the 1250 - 1300 cm⁻¹ region corresponds to the stretching vibration of the aryl ether C-O bond of the methoxy group.

-

Aromatic and Aliphatic C-H Stretches: These will appear in their respective characteristic regions.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

The IR spectrum of the related 2-Acetyl-6-methoxynaphthalene shows a strong carbonyl absorption, which is consistent with this prediction.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 278/280 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for bromine. |

| 263/265 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 235/237 | [M - COCH₃]⁺ | Loss of the acetyl group. |

| 199 | [M - Br]⁺ | Loss of a bromine radical. |

| 184 | [M - Br - CH₃]⁺ | Subsequent loss of a methyl radical after bromine loss. |

Interpretation:

-

Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak ([M]⁺) at m/z 278 and 280 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. The molecular weight of the compound is 279.133 g/mol .[5]

-

Fragmentation Pattern: The primary fragmentation pathway is expected to be the loss of the acetyl group (as a radical or ketene) and the loss of the bromine atom. The fragmentation of 2-Bromo-6-methoxynaphthalene shows a stable molecular ion and loss of the bromine and methoxy groups, which supports the predicted fragmentation of the title compound.[6]

Mass Spectrometry Fragmentation Workflow

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial. The following are generalized protocols for obtaining NMR, IR, and MS data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron impact (EI) ionization at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-350).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding these spectroscopic signatures, researchers can confidently identify this important synthetic intermediate and proceed with their research and development efforts. The provided protocols offer a starting point for the experimental acquisition of this data.

References

- iChemical. 2-Acetyl-6-methoxynaphthalene, CAS No. 3900-45-6. [Link]

- LookChem. This compound. [Link]

- PubChem. 2-Bromoacetyl-6-methoxynaphthalene. [Link]

- Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S. Salunkhea. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. The Royal Society of Chemistry, 2015.

- PubChem. 2-Acetyl-6-methoxynaphthalene. [Link]

- PubChem. 2-Bromo-6-methoxynaphthalene. [Link]

- SpectraBase.

- SpectraBase. 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts. [Link]

- National Institutes of Health. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. [Link]

- Boron Molecular. 1-(6-methoxynaphthalen-2-yl)ethanone. [Link]

Sources

- 1. 2-Acetyl-6-methoxynaphthalene | 3900-45-6 [chemicalbook.com]

- 2. 2-Acetyl-6-methoxynaphthalene, CAS No. 3900-45-6 - iChemical [ichemical.com]

- 3. 2-Bromo-6-methoxynaphthalene(5111-65-9) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound|lookchem [lookchem.com]

- 6. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 2-Acetyl-5-bromo-6-methoxynaphthalene: A Guide to Prediction, and Experimental Determination

An In-Depth Technical Guide for the Research Professional

Abstract

2-Acetyl-5-bromo-6-methoxynaphthalene is a key intermediate in synthetic organic chemistry, notably in the pathway to various pharmacologically relevant molecules.[1] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes like recrystallization, and analytical characterization. This guide provides a comprehensive overview of the predicted solubility of this compound based on its physicochemical properties and establishes a robust, field-proven protocol for its empirical determination. We will delve into the theoretical underpinnings of its solubility behavior and provide a step-by-step workflow for researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data.

Physicochemical Characterization and Solubility Prediction

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like."[2] An analysis of the physicochemical properties of this compound provides a strong basis for predicting its behavior in various organic solvents.

The molecule possesses a large, non-polar aromatic naphthalene core. The presence of a bromine atom and a methoxy group, along with the acetyl functional group, introduces some polarity. However, the overall character of the molecule remains predominantly hydrophobic, as indicated by its calculated LogP (a measure of lipophilicity) of approximately 3.8.[3] Compounds with a high LogP value tend to be more soluble in non-polar organic solvents than in polar solvents like water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BrO₂ | [4] |

| Molecular Weight | 279.13 g/mol | [3] |

| Melting Point | 152-154 °C | [3] |

| LogP (calculated) | 3.81 | [3] |

| Polar Surface Area (PSA) | 26.30 Ų | [3] |

Based on this profile, we can predict its solubility across a spectrum of common laboratory solvents. The large non-polar surface area suggests good solubility in chlorinated solvents and aromatic hydrocarbons. The ketone and ether functionalities may allow for moderate solubility in polar aprotic solvents. Solubility in polar protic solvents like alcohols is expected to be lower and highly temperature-dependent.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale & Supporting Evidence |

| Hexane / Heptane | Non-Polar | Moderate to High | The non-polar nature of the naphthalene core should interact favorably with aliphatic hydrocarbons.[5] |

| Toluene | Non-Polar (Aromatic) | High | The aromatic rings of toluene and the naphthalene core will interact favorably via pi-stacking.[6] |

| Dichloromethane (DCM) | Polar Aprotic | High | Used as a reaction solvent in related syntheses, indicating good solubility.[7] |

| Chloroform | Polar Aprotic | High | Similar to DCM, expected to be an excellent solvent for this compound.[8] |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Used as a reaction and wash solvent in syntheses involving this compound.[1] |

| Acetone | Polar Aprotic | Moderate | Acetone is a versatile solvent capable of dissolving many moderately polar and non-polar compounds.[6][9] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | The ether linkage and cyclic structure make THF a good solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Often used to dissolve sparingly soluble compounds for biological screening; a related compound shows high solubility.[10] |

| Methanol / Ethanol | Polar Protic | Low to Moderate | Recrystallization of a similar compound, 2-acetyl-6-methoxynaphthalene, is performed from methanol, suggesting solubility increases significantly with heat.[11] |

| Water | Polar Protic | Insoluble | The high LogP and large hydrophobic structure predict negligible aqueous solubility.[12] |

Experimental Determination of Thermodynamic Solubility

While predictions are valuable, empirical determination is essential for accurate process development. The "shake-flask" method is the gold standard for determining thermodynamic solubility, as it ensures that the solution has reached equilibrium with the solid-state compound.[13]

Causality Behind Experimental Choices

-

Equilibration Time: A sufficient incubation period (typically 24-72 hours) is critical to ensure the system reaches thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.[2]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature is crucial for data reproducibility.

-

Solid Phase Analysis: It is good practice to analyze the remaining solid post-experiment (e.g., by DSC or XRPD) to ensure the compound has not changed its physical form (polymorph, solvate), which would affect its solubility.

-

Purity of Materials: The use of pure solvent and solute is a prerequisite for accurate measurements, as impurities can enhance or depress solubility.

-

Analytical Method: A validated, specific, and sensitive analytical method like HPLC or UV-Vis spectroscopy is required to accurately quantify the concentration of the dissolved compound in the supernatant.[14]

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. An amount that ensures a visible quantity of undissolved solid remains at the end of the experiment is sufficient (e.g., 10-20 mg).

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary to ensure equilibrium.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and let them stand for at least 1 hour to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a glass pipette.

-

Immediately filter the supernatant through a chemically resistant (e.g., PTFE) 0.22 µm syringe filter to remove any suspended micro-particles. This step is critical to avoid artificially high results.

-

-

Analysis:

-

Dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV.

-

Calculate the original solubility in the saturated solution by applying the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Conclusion

While the physicochemical properties of this compound strongly indicate a preference for non-polar and polar aprotic organic solvents, precise quantitative data is best obtained through empirical measurement. The shake-flask method, detailed herein, provides a reliable and reproducible framework for generating this critical data. Understanding the solubility profile is not merely an academic exercise; it is a fundamental requirement for the efficient and successful use of this compound in synthetic chemistry and pharmaceutical development, enabling rational solvent selection for reactions, purifications, and formulation.[]

References

- This compound - LookChem. LookChem.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Synthesis of 2-Acetyl-6-methoxynaphthalene. PrepChem.com.

- 2-Bromoacetyl-6-methoxynaphthalene. PubChem.

- Although naphthalene is a non-polar molecule, it is soluble in a polar solvent methanol. Why does this happen? Homework.Study.com.

- 2-acetyl-6-methoxynaphthalene. Organic Syntheses Procedure.

- Process for the synthesis of nabumetone. (n.d.). Google Patents.

- How to Start a 2-Acetyl-6-Methoxynaphthalene Manufacturing Business? (n.d.).

- How is naphthalene soluble in acetone, when the latter is a polar compound/solvent and naphthalene is non-polar? (2020, July 9). Reddit.

- Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. (2023, September 12). NIH.

- Naphthalene adsorption on activated carbons using solvents of different polarity. (2025, August 5). ResearchGate.

Sources

- 1. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. This compound|lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Bromo-6-methoxynaphthalene | 5-HT Receptor | TargetMol [targetmol.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pharmajournal.net [pharmajournal.net]

- 13. researchgate.net [researchgate.net]

- 14. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

role of 2-Acetyl-5-bromo-6-methoxynaphthalene in nabumetone synthesis

An In-depth Technical Guide: The Strategic Role of 2-Acetyl-5-bromo-6-methoxynaphthalene in an Advanced Nabumetone Synthesis Pathway

Authored by a Senior Application Scientist

This guide provides a detailed examination of a significant and patented synthetic route for Nabumetone, a widely used non-steroidal anti-inflammatory drug (NSAID). We will focus on the pivotal role of the intermediate, this compound, exploring the chemical logic and practical advantages of its use. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction: Nabumetone and Its Synthesis Imperatives

Nabumetone, chemically known as 4-(6-methoxy-2-naphthalenyl)butan-2-one, is a non-acidic prodrug.[1] Following administration, it undergoes extensive first-pass metabolism to form its primary active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of the cyclooxygenase (COX) enzyme, particularly COX-2.[1][2] This mechanism of action underlies its anti-inflammatory and analgesic effects. The non-acidic nature of the parent drug is believed to contribute to its enhanced gastrointestinal tolerability compared to other NSAIDs.[1]

The industrial synthesis of Nabumetone has evolved through several pathways, each with distinct advantages and challenges. Early methods involved the condensation of 2-acetyl-6-methoxynaphthalene with ethyl acetate using strong, hazardous bases like sodium hydride, which poses significant safety and cost concerns at an industrial scale.[3][4] Alternative routes starting from 2-bromo-6-methoxynaphthalene or 6-methoxy-2-naphthaldehyde have also been developed.[5][6][7] A particularly noteworthy advancement involves a process that strategically employs this compound as the key starting material, offering a safer, more efficient, and economically viable alternative.[3][8]

The Bromo-Intermediate Pathway: A Paradigm of Process Optimization

The synthesis of Nabumetone via this compound represents a significant process improvement. This pathway is distinguished by its ability to circumvent the use of dangerous reagents and to achieve the final product with high purity and yield through a streamlined, two-step process.[3][8] The core of this innovation lies in using the bromo-substituent as a temporary protecting group and a handle that facilitates a clean, one-pot reduction and dehalogenation step.

The overall transformation is a two-stage process:

-

Condensation: Reaction of this compound with an alkyl acetate to form a β-hydroxy enone intermediate.

-

Reductive Debromination: Catalytic hydrogenation of the intermediate, which concurrently reduces the double bond and removes the bromine atom to yield Nabumetone.

Caption: High-level overview of the two-step Nabumetone synthesis.

Detailed Synthesis and Mechanistic Insights

Step 1: Base-Catalyzed Condensation